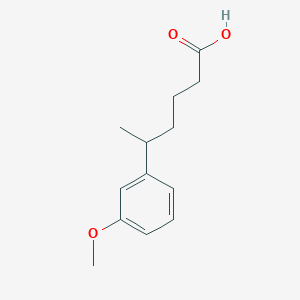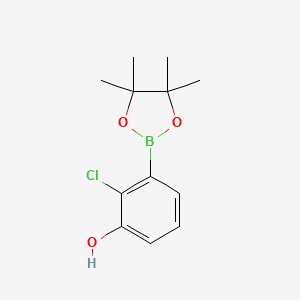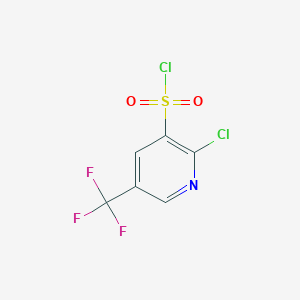
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride
描述
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. It is widely used in various chemical reactions and has significant applications in the fields of chemistry, biology, medicine, and industry.
作用机制
Mode of Action
It’s known that the compound can participate in various organic synthesis reactions as a reagent or intermediate .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (28005) and its form (pale yellow oil) may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride. For instance, the compound should be stored at room temperature and it’s sensitive to air . Moreover, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield 2-Chloro-5-trifluoromethyl-pyridine . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .
Industrial Production Methods
Industrial production of this compound often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride in the presence of a catalyst such as CrO-Al. The reaction is carried out at a temperature of around 300°C, resulting in a high yield of the desired product .
化学反应分析
Types of Reactions
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for coupling reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions with the use of palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is a biaryl compound .
科学研究应用
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
2-Chloro-5-trifluoromethylpyridine: A similar compound used as an intermediate in the synthesis of various chemicals.
3-Trifluoromethylpyridine: Another related compound with similar applications in the chemical industry.
Uniqueness
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a key intermediate in the production of various biologically active compounds .
属性
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)1-3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOSYNUDTZKZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


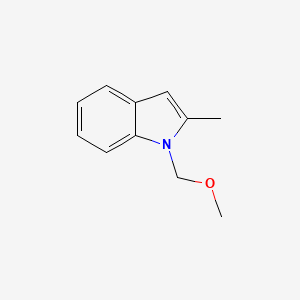

![(1-methyl-1H-pyrazol-5-yl)[4-(propan-2-yl)cyclohexyl]methanol](/img/structure/B1425419.png)
amine](/img/structure/B1425421.png)

![1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1425424.png)
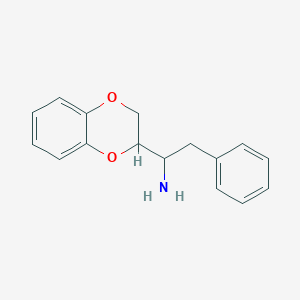
![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)
